molecular formula C7H7Cl2NO B13660732 (2,6-Dichloro-3-methylpyridin-4-yl)methanol

(2,6-Dichloro-3-methylpyridin-4-yl)methanol

Cat. No.: B13660732
M. Wt: 192.04 g/mol
InChI Key: DMRBWVQLAPLFGU-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methylpyridin-4-yl)methanol is a pyridine derivative characterized by chloro substituents at positions 2 and 6, a methyl group at position 3, and a hydroxymethyl (-CH₂OH) group at position 4. The compound’s structure suggests moderate lipophilicity due to the methyl group and polarizability from the hydroxymethyl moiety, positioning it as a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(2,6-dichloro-3-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H7Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2,11H,3H2,1H3

InChI Key

DMRBWVQLAPLFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1CO)Cl)Cl

Origin of Product

United States

Preparation Methods

Overview

The most direct and well-documented method for synthesizing (2,6-dichloro-3-methylpyridin-4-yl)methanol involves the selective reduction of alkyl 2,6-dichloropyridine-4-carboxylates. This approach exploits the chemoselectivity of metal hydride reagents to reduce the ester moiety to the corresponding primary alcohol without affecting the chlorinated pyridine ring.

Reaction Conditions and Reagents

  • Starting Material: Alkyl 2,6-dichloropyridine-4-carboxylate (methyl or ethyl esters)
  • Reducing Agents: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4)
  • Solvent: Ethanol or other alcohol solvents, often cooled to around 5 °C to control reaction rate
  • Procedure: The ester is dissolved in ethanol and cooled; sodium borohydride is then added gradually under stirring to selectively reduce the ester group to the hydroxymethyl group.

Reaction Mechanism and Selectivity

The metal hydride selectively attacks the ester carbonyl carbon, reducing it to the corresponding primary alcohol while leaving the dichloropyridine moiety intact. This selectivity minimizes by-product formation and improves yield.

Yields and Efficiency

  • High yields of (2,6-dichloropyridin-4-yl)methanol are reported, attributed to the selective reduction.
  • The process is efficient and scalable, suitable for industrial applications.

Reference Data Table

Parameter Details
Starting material Alkyl 2,6-dichloropyridine-4-carboxylate (methyl or ethyl)
Reducing agent Sodium borohydride (NaBH4) or equivalents
Solvent Ethanol
Temperature 0–5 °C during addition
Reaction time Typically 1–3 hours
Yield High (exact values depend on conditions)
Selectivity High (ester reduced selectively)

Source: Patent JP2003055348A, 2001

Synthetic Routes Involving Functional Group Transformations on Pyridine Derivatives

While direct reduction of esters is the primary method, alternative synthetic routes involve multi-step transformations starting from substituted pyridines such as 3-methylisonicotinaldehyde or 3,4-lutidine derivatives.

Regioselective Oxidation and Reduction

  • Starting Material: 3,4-lutidine
  • Oxidation: Catalytic copper(II) chloride and oxygen to form 3-methylisonicotinaldehyde
  • Reduction: Sodium borohydride reduction of the aldehyde to the corresponding alcohol
  • Chlorination: Conversion of the alcohol to the chloromethyl derivative using thionyl chloride (SOCl2)

This sequence provides intermediates like 4-(chloromethyl)-3-methylpyridine hydrochloride, which can be further functionalized.

Alkylation to Form Target Compound

  • The chloromethyl pyridine derivative is used to alkylate lactam intermediates or related compounds to afford the final this compound or related analogs.

Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
Oxidation of 3,4-lutidine CuCl2 (10 mol %), O2, catalytic system 80 Regioselective aldehyde formation
Reduction of aldehyde NaBH4, standard conditions High Conversion to alcohol
Chlorination SOCl2, standard chlorination conditions Moderate Formation of chloromethyl derivative
Alkylation Sodium hydride, tetrabutylammonium iodide (TBAI) 73 Final step to target compound

Source: J. Org. Chem., 2022, 87, 14443-14451

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Selective metal hydride reduction Alkyl 2,6-dichloropyridine-4-carboxylates Sodium borohydride, ethanol, low temp High yield, selective, scalable Requires ester precursor synthesis
Multi-step oxidation/reduction/chlorination 3,4-lutidine and derivatives CuCl2/O2 oxidation, NaBH4 reduction, SOCl2 chlorination Versatile intermediates, scalable Multi-step, moderate overall yield
Asymmetric organocatalysis (related compounds) Cinnamaldehydes and nitromethane analogs Jørgensen–Hayashi catalyst, Pinnick oxidation, nickel boride reduction High enantioselectivity, advanced synthesis Complex, not directly for target compound

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methanol group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products

    Oxidation: 2,6-Dichloro-3-methylpyridine-4-carboxylic acid.

    Reduction: 2,6-Dichloro-3-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-methylpyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the methanol group can influence its binding affinity and specificity for molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The electronic environment of pyridine derivatives is heavily influenced by substituent type and position. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Features
(2,6-Dichloro-3-methylpyridin-4-yl)methanol 2-Cl, 6-Cl, 3-Me, 4-CH₂OH C₇H₇Cl₂NO (hypothetical) ~193.04 (estimated) Methyl (electron-donating) enhances ring electron density; Cl (electron-withdrawing) deactivates adjacent positions.
(2,6-Dichloro-4-pyridyl)methanol 2-Cl, 6-Cl, 4-CH₂OH C₆H₅Cl₂NO 178.01 Dichloro groups create strong electron-withdrawing effects; hydroxymethyl increases polarity.
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3-Cl, 6-Cl, 5-OMe, 2-CH₂OH C₇H₇Cl₂NO₂ 226.05 (estimated) Methoxy (electron-donating) counteracts Cl effects; hydroxymethyl at position 2 alters regioselectivity.
[4-Chloro-2,6-pyridinedimethanol] 4-Cl, 2-CH₂OH, 6-CH₂OH C₇H₇ClNO₂ 187.59 (estimated) Dual hydroxymethyl groups enhance hydrophilicity; Cl at position 4 moderates ring reactivity.

Key Observations :

  • The methyl group in the target compound distinguishes it from analogs like (2,6-Dichloro-4-pyridyl)methanol , offering steric bulk and increased lipophilicity.
  • Methoxy-substituted analogs (e.g., from ) exhibit contrasting electronic profiles due to the electron-donating nature of OMe, which may improve solubility but reduce electrophilic substitution reactivity.

Physicochemical Properties

  • Solubility: Dichloro groups reduce aqueous solubility, but the hydroxymethyl group mitigates this effect. The target compound’s methyl group may enhance solubility in organic solvents compared to polar analogs like [4-Chloro-2,6-pyridinedimethanol] .
  • Stability : Chloro substituents generally enhance thermal stability but may increase susceptibility to nucleophilic displacement at activated positions (e.g., para to hydroxymethyl).

Biological Activity

(2,6-Dichloro-3-methylpyridin-4-yl)methanol is an organic compound with a unique structure that allows it to interact with various biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C₇H₈Cl₂N₄O
  • Molecular Weight: 192.04 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a pyridine ring with two chlorine atoms and a hydroxymethyl group that contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may act as an inhibitor or modulator of key metabolic pathways, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown potential antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which are critical in cellular signaling pathways .
  • Cytotoxicity : Preliminary studies suggest that it could induce cytotoxic effects in cancer cell lines, although the specific mechanisms remain to be fully elucidated .

Antibacterial Activity

A study highlighted the compound's effectiveness against MRSA, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections. The mechanism involved inhibition of bacterial growth without significant cytotoxicity to human cells .

Enzyme Interaction Studies

Research has focused on the compound's interaction with phosphodiesterases (PDEs), which play crucial roles in various physiological processes. The findings indicated that this compound could selectively inhibit specific PDE isoforms, leading to enhanced cellular signaling and potential therapeutic benefits in conditions like schizophrenia .

Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in prostate cancer cell lines (PC3 and DU145). This suggests its potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against MRSA
Enzyme InhibitionSelective inhibition of phosphodiesterases
CytotoxicityInduces cell death in cancer cell lines

Q & A

Q. What are the key considerations for synthesizing (2,6-Dichloro-3-methylpyridin-4-yl)methanol with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like over-chlorination or hydroxyl group oxidation .
  • pH : Neutral to slightly acidic conditions stabilize intermediates .
  • Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate mixtures).
  • Analytical Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ ~4.5 ppm for –CH₂OH, δ ~8.0 ppm for pyridine protons) and IR (broad O–H stretch ~3200–3400 cm⁻¹, C–Cl stretches ~550–750 cm⁻¹) .

Q. Table 1: Expected NMR Shifts

Proton/Groupδ (ppm) Range
Pyridine C–H7.8–8.2
–CH₂OH4.4–4.6
Cl–C–CH₃ (methyl)2.3–2.5

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis and purification. Pre-dry solvents (e.g., molecular sieves for methanol) to avoid water-induced side reactions.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques:
    • X-ray crystallography (using SHELX programs for refinement ) to resolve ambiguities in stereochemistry or bond lengths.
    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (C₇H₇Cl₂NO, [M+H]⁺ = 193.00 m/z).
    • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).
  • Batch Analysis : Replicate synthesis and compare data across batches to identify systematic errors .

Q. What retrosynthetic strategies are viable for designing novel derivatives of this compound?

Methodological Answer:

  • Functional Group Analysis : Target the hydroxyl (–OH) and chloro groups for modifications:
    • –OH : Protect as acetate (Ac₂O/pyridine) to enable subsequent coupling reactions.
    • Cl : Perform nucleophilic substitution (e.g., with amines or thiols) .
  • Retrosynthetic Disconnections :
    • Disconnect the hydroxymethyl group to revert to a 2,6-dichloro-3-methylpyridine precursor.
    • Introduce substituents via cross-coupling (Suzuki-Miyaura for aryl groups) or Grignard reactions.

Q. Table 2: Derivative Synthesis Pathways

Target ModificationReagents/Conditions
EsterificationAcetic anhydride, DMAP, rt
Chloro ReplacementNaN₃, DMF, 80°C → Staudinger reaction

Q. How can Design of Experiments (DOE) optimize reaction yields for scale-up?

Methodological Answer:

  • DOE Parameters :
    • Variables : Temperature, solvent polarity, catalyst loading.
    • Response Surface Methodology : Use software (e.g., JMP, Minitab) to model interactions.
  • Case Study : A central composite design for chlorination reactions identified 70°C and 1.2 eq Cl⁻ as optimal, improving yield from 65% to 88% .

Q. What analytical workflows address batch-to-batch variability in biological activity studies?

Methodological Answer:

  • QC Protocols :
    • HPLC-PDA : Monitor purity (>98%) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
    • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify impurities.
  • Statistical Analysis : Use ANOVA to correlate impurity profiles (e.g., dechlorinated byproducts) with reduced bioactivity .

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